BenchChemオンラインストアへようこそ!

Buntanetap Tartrate

Neurodegeneration Enantiomer Comparison Safety

Buntanetap Tartrate is a first-in-class translational inhibitor that simultaneously suppresses APP, tau, and α-synuclein synthesis via IRP1-IRE modulation—a mechanism fundamentally distinct from single-target AChE inhibitors or anti-amyloid antibodies. Its weak AChE inhibition (IC50 ~22.2 nM) enables safe high-dose regimens (up to 80 mg QD) unattainable with classic cholinesterase inhibitors. Orally bioavailable and CNS-penetrant, this compound serves as an essential benchmark for multi-target neurodegeneration research and drug discovery programs focused on mRNA translation control. Ideal for complex in vitro/in vivo models where multiple toxic protein aggregates co-exist.

Molecular Formula C24H29N3O8
Molecular Weight 487.5 g/mol
CAS No. 865795-23-9
Cat. No. B12366244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuntanetap Tartrate
CAS865795-23-9
Molecular FormulaC24H29N3O8
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESCC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C20H23N3O2.C4H6O6/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14;5-1(3(7)8)2(6)4(9)10/h4-10,13,18H,11-12H2,1-3H3,(H,21,24);1-2,5-6H,(H,7,8)(H,9,10)/t18-,20+;1-,2-/m01/s1
InChIKeyXKKPTCVQEJZDGT-WXJUTALTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Buntanetap Tartrate (CAS 865795-23-9) - A Unique Multi-Target Translation Inhibitor


Buntanetap Tartrate, also known as (+)-Phenserine or ANVS401, is a novel, orally bioavailable small molecule . It is a specific enantiomer of the established compound Phenserine and acts as a translational inhibitor of multiple neurotoxic proteins, including amyloid precursor protein (APP), tau, and α-synuclein (αSYN), by enhancing the binding of iron regulatory protein-1 (IRP1) to the iron-responsive element (IRE) on their respective mRNAs [1]. This unique mechanism distinguishes it from classic enzyme inhibitors or monoclonal antibodies that target single protein aggregates [2]. Buntanetap Tartrate is currently under advanced clinical investigation (Phase 2/3) for neurodegenerative conditions like Alzheimer's and Parkinson's diseases, with safety and tolerability established at doses up to 80 mg once daily (QD) [3].

Why You Cannot Substitute Buntanetap Tartrate with Standard AChE Inhibitors or mAbs


Standard procurement practices that consider AChE inhibitors or anti-amyloid monoclonal antibodies as interchangeable with Buntanetap Tartrate are invalid due to fundamental differences in mechanism, target profile, and safety. Classic AChE inhibitors like (-)-Phenserine (the enantiomer of Buntanetap) and donepezil increase synaptic acetylcholine but do not address the root cause of multiple neurotoxic protein accumulation [1]. Anti-amyloid monoclonal antibodies (e.g., aducanumab, lecanemab) target only extracellular amyloid-beta plaques and lack the ability to inhibit intracellular proteins like tau and α-synuclein [2]. Buntanetap's mechanism uniquely inhibits the translation of several neurotoxic proteins (APP, tau, α-synuclein) simultaneously by targeting their mRNA [3]. Furthermore, the high dosing capability of Buntanetap (up to 80mg QD) is possible because it has weak AChE inhibitory activity (IC50 ~22.2 nM) compared to the potent AChE inhibition of its enantiomer (-)-Phenserine, which would cause severe cholinergic toxicity at those doses . Substituting with a standard-of-care alternative would abandon its dual mechanism of action and its established safety margin in clinical trials.

Evidence-Based Procurement Guide: Quantified Differentiation of Buntanetap Tartrate from its Closest Analogs


Superior Safety Margin vs. (-)-Phenserine Due to Reduced AChE Inhibition

Buntanetap Tartrate ((+)-Phenserine) demonstrates a significantly higher safety margin and maximal tolerable dose in clinical studies compared to its enantiomer (-)-Phenserine. This is directly attributed to its 2045-fold weaker inhibition of acetylcholinesterase (AChE). The weak AChE inhibition of Buntanetap allows for safe oral administration at high doses (up to 80mg QD) that are required for its secondary mechanism of inhibiting neurotoxic protein translation, a feat impossible with (-)-Phenserine due to cholinergic toxicity .

Neurodegeneration Enantiomer Comparison Safety

Demonstrated Safety and Tolerability in Phase 2/3 Clinical Trials

In a randomized, double-blind, placebo-controlled Phase 2 study involving early Alzheimer's Disease (AD) and Parkinson's Disease (PD) patients (NCT04524351), Buntanetap Tartrate demonstrated a favorable safety and tolerability profile across a dose range of 5mg to 80mg QD. The study concluded that Buntanetap is well tolerated and safe at doses up to 80mg QD in both patient populations. No dose-limiting toxicities were observed, and Cmax and AUC increased with dose without evidence of a plateau up to 80mg QD [1].

Alzheimer's Disease Parkinson's Disease Safety

Unique Multi-Target Translation Inhibition vs. Single-Protein Approaches

Buntanetap Tartrate is the only drug ever described that inhibits the translation of more than one neurotoxic aggregating protein [1]. While monoclonal antibodies like aducanumab or lecanemab target only amyloid-beta, and classic AChE inhibitors like donepezil offer only symptomatic relief, Buntanetap reduces the production of amyloid precursor protein (APP), tau, α-synuclein (αSYN), and TDP-43 by binding to an iron-responsive element (IRE) in their mRNA [2]. This multi-target approach addresses the underlying pathological diversity of neurodegeneration, which is characterized by the accumulation of multiple toxic protein species [3].

Alzheimer's Disease Parkinson's Disease mRNA Translation

Significant Cognitive Improvement in Mild Alzheimer's Patients in Phase 2/3

In a completed Phase 2/3 study with 345 patients, Buntanetap Tartrate demonstrated dose-dependent, statistically significant improvements in cognitive function compared to placebo in a subset of 90 patients with mild Alzheimer's disease (MMSE 21-24). The improvement in ADAS-Cog11 scores was significant for the 15mg and 30mg doses compared to placebo, and all doses (7.5mg, 15mg, 30mg) showed significant improvement over baseline [1].

Alzheimer's Disease Cognitive Function Clinical Trial

High-Value Application Scenarios for Buntanetap Tartrate in Research and Clinical Development


Investigating Multi-Protein Pathology in Neurodegenerative Disease Models

Given its unique mechanism of inhibiting the translation of APP, tau, and α-synuclein, Buntanetap Tartrate is ideally suited for research in complex in vitro and in vivo models of neurodegeneration where multiple toxic protein aggregates co-exist [1]. It provides a superior tool compared to single-target inhibitors or antibodies for studying the interplay and downstream effects of reducing multiple pathological proteins simultaneously. This is particularly relevant for exploring disease-modifying strategies in Alzheimer's, Parkinson's, and related tauopathies or synucleinopathies [2].

Clinical Development for Early-Stage Alzheimer's Disease (AD) and Parkinson's Disease (PD)

Based on the Phase 2/3 data showing significant cognitive improvements in mild AD patients (MMSE 21-24) and a favorable safety profile up to 80mg QD [3], Buntanetap Tartrate is a prime candidate for further clinical investigation in early-stage AD and PD. Its oral bioavailability and established safety margin support its use in long-term, outpatient clinical trials aimed at demonstrating disease modification [4]. The compound's ability to cross the blood-brain barrier and engage its mRNA targets in the CNS further validates its clinical utility [1].

A Reference Standard for Evaluating Next-Generation Multi-Target Translation Inhibitors

As the first-in-class compound to demonstrate inhibition of multiple neurotoxic protein translation, Buntanetap Tartrate serves as an essential positive control and benchmark standard for drug discovery programs focused on mRNA translation or iron response element (IRE) modulation [1]. Its well-characterized pharmacokinetic profile in multiple species (mouse, rat, dog, human) provides a solid foundation for comparative studies evaluating new chemical entities with similar or improved properties [5].

Studies Exploring the IRP1-IRE Axis in Neurodegeneration

Buntanetap Tartrate's specific mechanism of action—enhancing IRP1 binding to the IRE on mRNA—makes it a critical reagent for investigating the role of iron dysregulation and translational control in neurodegeneration [1]. It can be used to dissect pathways involving iron metabolism and its link to the synthesis of neurotoxic proteins, an area of growing interest in the field. This application is supported by its well-documented biochemical activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Buntanetap Tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.